molecular formula C16H15NO5S B5829350 Phenacyl 4-methyl-3-sulfamoylbenzoate

Phenacyl 4-methyl-3-sulfamoylbenzoate

Cat. No.: B5829350
M. Wt: 333.4 g/mol
InChI Key: ANJNGIFARUSGFT-UHFFFAOYSA-N
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Description

For Research Use Only . Not for use in humans or as a veterinary product. Phenacyl 4-methyl-3-sulfamoylbenzoate is a chemical reagent of interest in medicinal chemistry and biochemical research. The core structure of sulfamoyl benzoates is widely investigated for its potential as a scaffold for enzyme inhibition . Specifically, compounds featuring the sulfamoyl group (SO₂NH₂) are known to act as potent inhibitors of zinc-containing enzymes, such as the carbonic anhydrase (CA) family . Research indicates that methyl-sulfamoyl benzoate derivatives can be designed for high affinity and selectivity towards specific enzyme isoforms, which is a valuable strategy in drug discovery for diseases like cancer . Furthermore, N-substituted sulfamoyl benzoic acid derivatives have been explored as inhibitors of other biologically significant targets, including cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response . The phenacyl ester group in this particular compound may offer utility as a protecting group that can be selectively removed under mild conditions or as a key functional handle for further chemical derivatization in the synthesis of more complex molecules. Researchers may find this compound useful as an intermediate or as a tool compound for probing biological systems.

Properties

IUPAC Name

phenacyl 4-methyl-3-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-7-8-13(9-15(11)23(17,20)21)16(19)22-10-14(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJNGIFARUSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-methyl-3-sulfamoylbenzoate typically involves the bromination of aromatic ketones under metal-free conditions. One common method includes the use of phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr) and p-toluenesulfonic acid monohydrate (p-TsOH.H2O) as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination techniques using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-methyl-3-sulfamoylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenacyl derivatives.

Scientific Research Applications

Phenacyl 4-methyl-3-sulfamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 4-methyl-3-sulfamoylbenzoate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and enzymes. This

Comparison with Similar Compounds

Structural Conformation and Occupancy

Phenacyl 4-methyl-3-sulfamoylbenzoate belongs to the broader class of phenacyl benzoate derivatives, which exhibit conformational diversity. Key findings from analogous compounds include:

Compound Type Conformation Structural Occupancy Range Intermolecular Interactions
Phenacyl benzoate derivatives Synclinal (71°–91°) 63%–69% (30/36 compounds) Weak π…π or C–H…π interactions
Adamantyl-based esters Synclinal (69.7°–86.12°) Mostly <63% Limited due to bulky adamantane group
Target compound Likely synclinal* Estimated 63%–69%* Enhanced H-bonding (sulfamoyl group)*

*Inferred from trends in phenacyl benzoates .

  • Conformation : Unlike periplanar or mixed conformations observed in some phenacyl benzoates, the target compound is expected to adopt a synclinal conformation (C13–O1–C12–C11 torsion angles ~71°–91°), similar to other derivatives in this class .
  • Structural Occupancy: Phenacyl benzoates generally occupy 63%–69% of crystal lattice space, driven by aromatic interactions. The bulky adamantane group in adamantyl-based esters reduces occupancy (<63%) by limiting packing efficiency.

Intermolecular Interactions and Packing Patterns

  • Phenacyl Benzoates : Dominated by weak π…π or C–H…π interactions, leading to diverse packing patterns. Substituents like halides or methyl groups minimally disrupt these interactions .
  • Adamantyl-Based Esters : The adamantane moiety eliminates π-interactions, resulting in simpler isostructural packing .
  • This could reduce structural flexibility but improve crystallinity .

Chromatographic Behavior (Retention Indices)

While direct data on the target compound are unavailable, phenacyl halides (e.g., phenacyl bromides) exhibit lower-than-expected retention indices due to halogen-carbonyl interactions . By analogy, the sulfamoyl group in this compound may:

  • Increase polarity, elevating retention indices compared to halides.
  • Introduce hydrogen-bonding interactions with chromatographic stationary phases, altering elution profiles .

Functional Group Comparisons

Compound Functional Groups Key Properties
Phenacyl halides Halogen + carbonyl Low retention indices; halogen bonding
Phenyl 3,4-diaminobenzoate Amino + carbonyl High H-bonding; potential toxicity
2-Phenylbenzimidazole-5-sulfonic acid Sulfonic acid + benzimidazole High polarity; UV absorption
Target compound Sulfamoyl + methyl Balanced H-bonding and steric effects

The sulfamoyl group in the target compound distinguishes it from halides (less polar) and sulfonic acids (more polar), positioning it as a moderate-polarity derivative with unique solid-state interactions .

Research Implications

  • Synthetic Chemistry : The sulfamoyl group offers a template for designing derivatives with tailored hydrogen-bonding networks.
  • Material Science : Enhanced packing efficiency from sulfamoyl interactions could improve crystallinity in pharmaceutical formulations.
  • Chromatography : Further studies are needed to quantify retention behavior and optimize separation protocols for sulfamoyl-containing benzoates .

Q & A

Q. What are the optimal synthetic routes for Phenacyl 4-methyl-3-sulfamoylbenzoate, and how do reaction conditions impact yield and purity?

The synthesis of phenacyl esters typically involves nucleophilic substitution or esterification reactions. For this compound, a two-step approach is recommended:

  • Step 1 : Prepare 4-methyl-3-sulfamoylbenzoic acid via sulfonation of 4-methylbenzoic acid using chlorosulfonic acid, followed by reaction with ammonia to form the sulfamoyl group.
  • Step 2 : Esterify the acid with phenacyl bromide under reflux in ethanol or acetone, using a base (e.g., K2_2CO3_3) to neutralize HBr. Microwave or ultrasound-assisted methods can reduce reaction time (from hours to minutes) and improve yields (61–85%) by enhancing reaction kinetics . Critical factors include stoichiometric control of phenacyl bromide, solvent polarity, and temperature (60–80°C). Impurities like unreacted acid or bromide derivatives require purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Prioritize the following:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ester linkage (δ 4.8–5.2 ppm for phenacyl protons) and sulfamoyl group (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfamoyl).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O ester), 1320–1160 cm1^{-1} (S=O stretching), and 3350 cm1^{-1} (N-H sulfamoyl).
  • HPLC/MS : For purity assessment and molecular ion confirmation ([M+H]+^+ expected at m/z ~347).
  • X-ray Crystallography : To resolve structural ambiguities, particularly steric effects from the 4-methyl and 3-sulfamoyl groups .

Q. How does the compound’s solubility and stability influence experimental design?

The ester is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies indicate sensitivity to hydrolysis under acidic/basic conditions. For long-term storage, keep the compound in anhydrous environments at 2–8°C. Pre-formulate solutions with stabilizers (e.g., antioxidants like BHT) for biological assays to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?

The sulfamoyl group at position 3 acts as a meta-directing electron-withdrawing group, while the 4-methyl group provides steric hindrance. In nucleophilic aromatic substitution (e.g., with amines or alkoxides), reactivity is localized at the para position relative to the sulfamoyl group. Computational studies (DFT/B3LYP with 6-311G(d,p) basis sets) predict transition states where the methyl group stabilizes intermediates via hyperconjugation, reducing activation energy by ~5–10 kcal/mol compared to unsubstituted analogs .

Q. How can computational chemistry predict biological interactions of this compound with enzyme targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the sulfamoyl group forms hydrogen bonds with catalytic residues (e.g., Tyr or Ser in hydrolases), while the phenacyl ester enhances hydrophobic interactions. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, with ΔG values typically ranging from −8 to −12 kcal/mol for sulfamoyl benzoates. Validate predictions using enzyme inhibition assays (e.g., IC50_{50} measurements) under varied pH and ionic strength to account for protonation states of the sulfamoyl group .

Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl benzoate derivatives?

Discrepancies in IC50_{50} or EC50_{50} values often arise from:

  • Assay Conditions : Variations in buffer pH (affecting sulfamoyl protonation) or co-solvents (e.g., DMSO >1% may denature proteins).
  • Enzyme Isoforms : Selectivity for specific isoforms (e.g., COX-2 vs. COX-1) must be confirmed via isoform-specific inhibitors.
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis). Cross-validate data using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

The 4-methyl group introduces steric hindrance, slowing reactions at the adjacent position but stabilizing intermediates through hyperconjugation. In oxidation reactions (e.g., with KMnO4_4), the sulfamoyl group directs oxidation to the methyl group, yielding 4-carboxy-3-sulfamoylbenzoate. For reduction (e.g., LiAlH4_4), the phenacyl ester is selectively reduced to a benzyl alcohol, leaving the sulfamoyl group intact. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-oxidation/reduction .

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